molecular formula C14H23BClNO2 B13726790 (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl

Cat. No.: B13726790
M. Wt: 283.60 g/mol
InChI Key: DZQUNHQSTKQYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl is an aryl boronic acid derivative offered as a chemical building block for research and development applications. As a boronic acid, this compound is a versatile intermediate in synthetic organic chemistry, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form novel carbon-carbon bonds . The structure features a piperidine substituent, a privileged scaffold in medicinal chemistry that is frequently employed in the design of bioactive molecules . Boronic acids have growing relevance in medicinal chemistry, with several boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, demonstrating the therapeutic potential of this class of compounds . The physicochemical and pharmacokinetic properties of a lead molecule can be modulated by the introduction of a boronic acid group, making it a valuable functional group in drug discovery . This product is intended for use by qualified researchers as a synthetic intermediate. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H23BClNO2

Molecular Weight

283.60 g/mol

IUPAC Name

[4-[1-(4-methylpiperidin-1-yl)ethyl]phenyl]boronic acid;hydrochloride

InChI

InChI=1S/C14H22BNO2.ClH/c1-11-7-9-16(10-8-11)12(2)13-3-5-14(6-4-13)15(17)18;/h3-6,11-12,17-18H,7-10H2,1-2H3;1H

InChI Key

DZQUNHQSTKQYDB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCC(CC2)C)(O)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid hydrochloride typically involves the following key steps:

  • Introduction of the 4-methylpiperidin-1-yl ethyl substituent onto the para position of a phenyl ring.
  • Conversion of the aromatic precursor into the corresponding boronic acid derivative.
  • Isolation and purification of the boronic acid hydrochloride salt.

The boronic acid moiety is commonly introduced via lithiation of an aryl bromide or iodide followed by quenching with a boron source such as triisopropyl borate.

Detailed Preparation Procedure

A representative preparation method adapted from similar boronic acid derivatives (notably from closely related piperidinyl phenyl boronic acids) involves the following steps:

Step Reagents and Conditions Description
1 Starting material: 4-bromo-1-(4-methylpiperidin-1-yl)ethylbenzene The aryl bromide precursor bearing the 4-methylpiperidinyl ethyl substituent is prepared or procured.
2 Solvent: Anhydrous tetrahydrofuran (THF) The reaction is performed in dry THF to maintain anhydrous conditions.
3 Cooling: -78 °C The reaction mixture is cooled to maintain low temperature during lithiation.
4 n-Butyllithium (1.6 M in hexane) Added dropwise to the cooled solution to effect lithium-halogen exchange, generating the aryllithium intermediate.
5 Stirring at -78 °C for 1-2 hours Ensures complete lithiation.
6 Addition of triisopropyl borate Added dropwise at -78 °C to trap the aryllithium and form the boronate ester intermediate.
7 Stirring at -78 °C for 45 min, then warming to room temperature Allows completion of boronate formation.
8 Hydrolysis with aqueous sodium hydroxide (NaOH) Converts the boronate ester to the boronic acid.
9 Acidification with hydrochloric acid (HCl) to pH ~1 Protonates the boronic acid and forms the hydrochloride salt.
10 Extraction with ethyl acetate and drying Isolates the product.
11 Concentration and purification Yields (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid hydrochloride as a solid.

This method is consistent with procedures used for similar compounds, such as those described for 4-(4-methylpiperazin-1-ylsulfonyl)phenylboronic acid, which achieved yields around 58-61% under similar conditions.

Reaction Conditions and Parameters

Parameter Range / Value Notes
Reaction temperature during lithiation -78 °C To control reactivity and avoid side reactions
Reaction time for lithiation 1-2 hours Ensures complete lithium-halogen exchange
Triisopropyl borate equivalents Approximately 5 equivalents relative to aryl bromide To ensure full conversion
Hydrolysis conditions Aqueous NaOH, then acidification with HCl Converts boronate ester to boronic acid hydrochloride
Solvent Anhydrous tetrahydrofuran Commonly used for organolithium reactions
Yield 58-61% (similar compounds) Moderate yield typical for this type of synthesis

Purification and Characterization

The crude product is typically purified by extraction and recrystallization. Characterization data for related compounds include:

Additional Notes on Solvent and Reagent Selection

  • Organic solvents such as tetrahydrofuran are preferred due to their ability to dissolve both organolithium reagents and organic substrates.
  • Cooling to -78 °C is critical to control the high reactivity of organolithium intermediates and prevent side reactions.
  • Triisopropyl borate is favored as a boron source because it forms boronate esters that are easily hydrolyzed to boronic acids.
  • Hydrolysis and acidification steps must be carefully controlled to yield the hydrochloride salt form of the boronic acid.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose Outcome
1 4-Bromo-1-(4-methylpiperidin-1-yl)ethylbenzene in THF Starting material solution Ready for lithiation
2 n-Butyllithium at -78 °C Lithium-halogen exchange Aryllithium intermediate
3 Triisopropyl borate at -78 °C Boronate ester formation Boronate intermediate
4 Warm to room temperature, stir Complete reaction Ready for hydrolysis
5 Aqueous NaOH Hydrolysis of boronate ester Boronic acid formed
6 Acidification with HCl Formation of hydrochloride salt Final product isolated
7 Extraction and purification Remove impurities Pure (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid hydrochloride

Chemical Reactions Analysis

Types of Reactions

(4-(1-(4-methylpiperidin-1-yl)ethyl)phenyl)boronic acid hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Boronic acids, including (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl, have been studied for their anticancer properties. Research indicates that boronic acids can inhibit specific enzymes involved in cancer cell proliferation. For instance, they have shown promise as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression linked to cancer progression . The compound's structure allows it to interact effectively with the active sites of these enzymes, leading to potential therapeutic applications in oncology.

1.2 Antibacterial and Antiviral Properties
In addition to anticancer effects, boronic acids exhibit antibacterial and antiviral activities. Studies have demonstrated that certain derivatives can disrupt bacterial cell wall synthesis and inhibit viral replication mechanisms . This broad spectrum of activity makes this compound a candidate for developing new antimicrobial agents.

Organic Synthesis

2.1 Catalysis in Cross-Coupling Reactions
this compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds . The boronic acid group facilitates the coupling of aryl halides with various nucleophiles, enabling the synthesis of complex organic molecules. This application is particularly valuable in pharmaceutical chemistry for the creation of diverse drug candidates.

2.2 Synthesis of Complex Molecules
The compound has also been employed in the synthesis of more complex molecular structures through its ability to participate in various chemical reactions, including borylation and functionalization processes . Its versatility makes it an essential tool for synthetic chemists aiming to construct intricate molecular architectures.

Case Studies

3.1 Case Study: Development of Anticancer Agents
A notable study focused on synthesizing a series of boronic acid derivatives, including this compound, evaluated their efficacy against different cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting the compound's potential as an anticancer agent .

3.2 Case Study: Antibiotic Development
Another investigation explored the antibacterial properties of boronic acids against resistant strains of bacteria. The study revealed that derivatives containing the boronic acid moiety exhibited enhanced activity compared to traditional antibiotics, suggesting a new avenue for developing effective treatments against resistant infections .

Mechanism of Action

The mechanism of action of (4-(1-(4-methylpiperidin-1-yl)ethyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The piperidine ring may interact with specific receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine/Boronic Acid Derivatives

Linker Modifications
  • FA-4928 (2-[(4-Methylpiperidin-1-yl)methyl]phenylboronic acid): Structural difference: Methylene linker instead of ethyl. Molecular formula: C₁₃H₂₀BNO₂; molecular weight: 233.12 g/mol.
Heterocycle Substitutions
  • (4-(1-(Pyrrolidin-1-yl)ethyl)phenyl)boronic acid (CAS: 868395-81-7):
    • Structural difference: Pyrrolidine (5-membered ring) replaces 4-methylpiperidine.
    • Impact: Smaller ring size increases steric constraints and reduces basicity (pKa ~11 for pyrrolidine vs. ~11.3 for piperidine), altering interactions with acidic biological targets .
Functional Group Additions
  • (4,5-Difluoro-2-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid (CAS: 1704067-52-6): Structural difference: Sulfonyl group and fluorine substituents. Impact: Sulfonyl enhances electron-withdrawing effects, while fluorine improves metabolic stability. However, reduced solubility compared to the hydrochloride salt of the target compound . Molecular formula: C₁₂H₁₆BF₂NO₄S; molecular weight: 319.13 g/mol.

Key Differentiators of the Target Compound

Hydrochloride Salt: Enhances solubility compared to non-salt analogs like FA-4928 or sulfonyl-containing derivatives .

4-Methylpiperidine Substitution : Increases lipophilicity vs. unsubstituted piperidine derivatives (e.g., CAS 229009-42-1), aiding membrane permeability .

Biological Activity

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid hydrochloride, often referred to as compound HCl, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl is C13H22BClN2O2. The compound features a boronic acid moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors.

The biological activity of compound HCl can be attributed to its ability to form reversible covalent bonds with diols and amines, a characteristic feature of boronic acids. This property allows it to inhibit certain enzymes and modulate signaling pathways. The specific mechanisms include:

  • Inhibition of Kinases : Boronic acids have been shown to inhibit kinases by binding to their active sites. For instance, studies indicate that similar compounds can selectively inhibit CDK4/6, which are critical in cell cycle regulation .
  • Antiparasitic Activity : Recent research has highlighted the potential of boronic acids in treating parasitic infections. Compounds with similar structures exhibited moderate efficacy against Plasmodium species, suggesting that compound HCl may also possess antiparasitic properties .

Structure-Activity Relationships (SAR)

The SAR studies of related compounds indicate that modifications in the piperidine ring and the phenyl group significantly influence biological activity. Key findings include:

Compound ModificationEC50 (μM)Biological Activity
Unsubstituted 4-pyrazole0.577Decreased activity
N-methyl substitution on 4-pyrazole0.064Increased potency
N-substituted imidazole in 8-position0.845Moderate activity
4-(N-methyl)piperidine0.031Significant activity improvement

These data suggest that subtle changes in the molecular structure can lead to significant variations in biological efficacy.

Case Studies

Several studies have investigated the biological effects of boronic acid derivatives similar to compound HCl:

  • Antimalarial Activity : In a study focusing on new monocarbonyl analogues of curcumin, researchers found that certain boronic acid derivatives exhibited promising antimalarial activity with EC50 values ranging from 0.025 μM to 0.177 μM against Plasmodium falciparum .
  • Cytotoxic Potential : Another study assessed the cytotoxic effects of various boronic acids on cancer cell lines. The results indicated that compounds with structural similarities to compound HCl showed selective cytotoxicity against specific cancer types, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates. For example, aryl halides (e.g., brominated precursors) react with pinacol boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of DME/water with Na₂CO₃ as a base. Post-coupling, the HCl salt is formed by adding 1 M HCl during workup, followed by purification via flash chromatography or recrystallization .
  • Key Considerations : Optimize equivalents of boronic acid (1.2 equiv) and base (2 equiv) to minimize side reactions. Monitor reaction progress via LCMS (e.g., m/z [M+H]⁺ tracking) .

Q. How can researchers address purification challenges specific to boronic acid derivatives, such as boroxin formation?

  • Methodological Answer : Boroxins (cyclic anhydrides) form under dehydrating conditions. To prevent this:

  • Use aqueous workup with mild acids (e.g., 1 M HCl) to stabilize the boronic acid .
  • Purify via silica gel chromatography with ethyl acetate/cyclohexane gradients, avoiding prolonged exposure to heat .
    • Validation : Confirm purity via HPLC (e.g., retention time ~1.3 minutes under SMD-TFA05 conditions) and NMR to detect residual boroxins .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • HPLC : Use a C18 column with methanol/buffer (65:35, pH 4.6) mobile phase for purity assessment .
  • LCMS : Track [M+H-C₄H₉OCO]⁺ fragments (e.g., m/z 243) to confirm boronic acid liberation .
  • NMR : Analyze ¹¹B NMR for boron environment (δ ~30 ppm for trigonal planar geometry) and ¹H/¹³C NMR for piperidine/ethylphenyl integration .

Advanced Research Questions

Q. How do electronic properties of the boronic acid moiety influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-deficient boron center facilitates transmetalation in Suzuki-Miyaura reactions. Computational studies (e.g., density functional theory) predict charge distribution and kinetic barriers. For example, substituents on the phenyl ring (e.g., 4-methylpiperidinyl) modulate electron density, affecting coupling efficiency. Validate via conductance measurements (e.g., 2D conductance histograms under 100–200 mV bias) .
  • Data Contradiction : Lower yields observed with bulky substituents (e.g., 4-methylpiperidinyl) may arise from steric hindrance vs. electronic effects. Use Hammett constants (σ) to decouple these factors .

Q. What strategies mitigate competing side reactions during functionalization of the piperidine ring?

  • Methodological Answer :

  • Reductive Amination : React (2-formylphenyl)boronic acid with 4-methylpiperidine in methanol, followed by NaBH₄ reduction. Control pH (~7) during extraction to avoid HCl-mediated decomposition .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling. Remove Boc with TFA post-synthesis .
    • Optimization : Vary temperature (0–25°C) and stoichiometry (1:1 amine/aldehyde) to maximize imine intermediate stability .

Q. How can computational modeling predict the stability of the HCl salt under varying pH and solvent conditions?

  • Methodological Answer :

  • Solubility Prediction : Use Hansen solubility parameters and COSMO-RS to model HCl salt solubility in polar solvents (e.g., water, methanol) .
  • pH Stability : Simulate protonation states (pKa ~4–6 for boronic acids) and salt dissociation using molecular dynamics. Compare with experimental pH titrations .
    • Validation : Cross-reference with XRD data (e.g., Hirshfeld surface analysis) to assess crystal packing and hygroscopicity risks .

Methodological Notes

  • Synthetic Reproducibility : Document reaction atmosphere (N₂/Ar) and catalyst lot variability (e.g., Pd(PPh₃)₄ activity) to address yield inconsistencies .
  • Environmental Impact : Assess biodegradability via OECD 301F tests and ecotoxicity using Daphnia magna assays, as boronic acids may persist in aquatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.